molecular formula C21H24N4O4S B11026571 5-oxo-N-(pyridin-2-ylmethyl)-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide

5-oxo-N-(pyridin-2-ylmethyl)-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B11026571
M. Wt: 428.5 g/mol
InChI Key: AUACCLJXWCRARG-UHFFFAOYSA-N
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Description

“5-oxo-N-(pyridin-2-ylmethyl)-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide” is a complex organic compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-oxo-N-(pyridin-2-ylmethyl)-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide” typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the pyridin-2-ylmethyl group: This step may involve nucleophilic substitution reactions.

    Attachment of the sulfonyl group: Sulfonylation reactions using sulfonyl chlorides or other sulfonylating agents.

    Final coupling reactions: To form the complete molecule, coupling reactions such as amide bond formation are employed.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Use of catalysts: To enhance reaction rates and selectivity.

    Control of temperature and pressure: To ensure optimal reaction conditions.

    Purification techniques: Such as crystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

“5-oxo-N-(pyridin-2-ylmethyl)-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halides or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and mechanisms.

    Medicine: As a potential therapeutic agent for targeting specific enzymes or receptors.

    Industry: In the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of “5-oxo-N-(pyridin-2-ylmethyl)-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide” would depend on its specific molecular targets. Common mechanisms may include:

    Inhibition of enzymes: By binding to the active site or allosteric sites.

    Modulation of receptors: By acting as agonists or antagonists.

    Interaction with DNA or RNA: Affecting gene expression or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Such as pyrrolidine-2-carboxylic acid.

    Sulfonyl compounds: Such as sulfonylureas.

    Pyridine derivatives: Such as 2-pyridylmethylamine.

Uniqueness

“5-oxo-N-(pyridin-2-ylmethyl)-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C21H24N4O4S

Molecular Weight

428.5 g/mol

IUPAC Name

5-oxo-N-(pyridin-2-ylmethyl)-1-(4-pyrrolidin-1-ylsulfonylphenyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C21H24N4O4S/c26-20-13-16(21(27)23-14-17-5-1-2-10-22-17)15-25(20)18-6-8-19(9-7-18)30(28,29)24-11-3-4-12-24/h1-2,5-10,16H,3-4,11-15H2,(H,23,27)

InChI Key

AUACCLJXWCRARG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)NCC4=CC=CC=N4

Origin of Product

United States

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